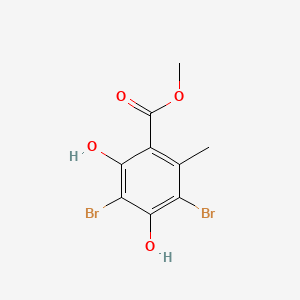

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKALYLLBFOYLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399548 | |

| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-33-3 | |

| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a halogenated derivative of methyl benzoate, is a compound of growing interest in medicinal chemistry. Its structural similarity to other biologically active phenolic compounds suggests a potential for therapeutic applications. This guide provides a comprehensive overview of its fundamental properties, a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential biological activity, particularly as an antiandrogenic agent.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 715-33-3 | [1][2] |

| Molecular Formula | C₉H₈Br₂O₄ | [1][2] |

| Molecular Weight | 339.97 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents like DMF and DMSO (predicted) | Inferred from related compounds[3] |

Synthesis and Purification

A definitive, peer-reviewed synthesis of this compound has not been published. However, a plausible synthetic pathway can be proposed based on established organic chemistry principles and published methods for analogous compounds. The synthesis would likely involve two key steps: the esterification of the corresponding benzoic acid and the subsequent bromination of the aromatic ring.

A potential starting material is 2,4-dihydroxy-6-methylbenzoic acid. The synthesis could proceed as follows:

Step 1: Fischer Esterification

The carboxylic acid would first be converted to its methyl ester.

Caption: Fischer esterification of the starting benzoic acid.

Step 2: Electrophilic Aromatic Bromination

The resulting methyl 2,4-dihydroxy-6-methylbenzoate would then be brominated. The hydroxyl groups are strong activating groups, directing the bromine atoms to the ortho and para positions.

Caption: Electrophilic bromination of the benzoate ester.

Experimental Protocol (Proposed)

Materials:

-

2,4-dihydroxy-6-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Bromine

-

Carbon tetrachloride (or acetic acid)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Esterification:

-

Dissolve 2,4-dihydroxy-6-methylbenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

-

Bromination:

-

Dissolve the purified methyl 2,4-dihydroxy-6-methylbenzoate in a suitable solvent like carbon tetrachloride or acetic acid.

-

Slowly add two equivalents of bromine dissolved in the same solvent to the reaction mixture at room temperature with constant stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of the molecule and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl ester protons, the aromatic methyl protons, and the hydroxyl protons. Due to the symmetrical substitution pattern on the aromatic ring, there will be no aromatic proton signals.

-

-OCH₃ (ester): A singlet around 3.9 ppm.

-

-CH₃ (aromatic): A singlet around 2.1-2.3 ppm.

-

-OH (hydroxyl): Two broad singlets, likely in the region of 5-7 ppm, which are exchangeable with D₂O. The exact chemical shift will depend on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework.

-

C=O (ester carbonyl): A signal in the range of 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine atoms will be shifted to lower field (around 100-115 ppm), while those attached to hydroxyl groups will be at a higher field (around 150-160 ppm). The carbon attached to the methyl group and the ester group will also have characteristic shifts.

-

-OCH₃ (ester): A signal around 52 ppm.

-

-CH₃ (aromatic): A signal around 15-20 ppm.

Mass Spectrometry

Mass spectrometry would be a key technique for confirming the molecular weight and the presence of two bromine atoms. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

-

Expected Molecular Ion Peaks: m/z 338, 340, 342.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H stretching (hydroxyl): A broad band in the region of 3200-3500 cm⁻¹.[4]

-

C-H stretching (methyl): Bands around 2950-3000 cm⁻¹.

-

C=O stretching (ester): A strong, sharp band around 1700-1730 cm⁻¹.[5]

-

C=C stretching (aromatic): Bands in the region of 1550-1600 cm⁻¹.[5]

-

C-O stretching (ester and phenol): Bands in the region of 1100-1300 cm⁻¹.

-

C-Br stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Potential Biological Activity and Mechanism of Action

A patent has disclosed the potential use of this compound in preparing medicaments for treating conditions such as benign prostate hyperplasia and prostate carcinoma, citing its high antiandrogenic activity.

Antiandrogenic Activity

Antiandrogens are compounds that prevent androgens, such as testosterone and dihydrotestosterone (DHT), from exerting their biological effects.[6] They are crucial in the treatment of androgen-dependent diseases like prostate cancer.

The proposed mechanism of action for this compound is as an androgen receptor (AR) antagonist .

Caption: Proposed mechanism of action as an androgen receptor antagonist.

AR antagonists function by competitively binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of natural androgens.[6][7] This blockage inhibits the conformational changes in the receptor that are necessary for its translocation to the nucleus, binding to androgen response elements on DNA, and subsequent activation of gene transcription that promotes cell growth and proliferation in androgen-sensitive tissues like the prostate.[7]

The presence of bromine atoms and hydroxyl groups on the phenolic ring of this compound likely plays a crucial role in its interaction with the androgen receptor. Halogenated phenols are known to exhibit endocrine-disrupting activities, and their antiandrogenic properties have been documented.[8]

Safety and Handling

Based on available supplier safety data, this compound should be handled with care.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Future Directions

Further research is warranted to fully elucidate the properties and therapeutic potential of this compound. Key areas for future investigation include:

-

Validated Synthesis and Characterization: Development and publication of a robust synthetic protocol and complete spectroscopic and physical characterization.

-

In Vitro and In Vivo Studies: Comprehensive biological evaluation to confirm its antiandrogenic activity, determine its potency (e.g., IC₅₀ value), and assess its efficacy and safety in preclinical models of prostate cancer.[8][9]

-

Mechanism of Action Studies: Detailed molecular studies to understand the precise interactions with the androgen receptor and its downstream signaling pathways.

References

-

Methyl 3,5-dibromo-4-methylbenzoate - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

-

(PDF) Methyl 3,5-dibromo-4-methylbenzoate - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211-247.

-

In silico and in vitro assessment of androgen receptor antagonists - PubMed. (2021). PubMed. Retrieved January 26, 2026, from [Link]

-

Hormonal activities of new brominated flame retardants - PubMed. (2012). PubMed. Retrieved January 26, 2026, from [Link]

-

(PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

-

In Silico and Biological Analysis of Anti-Androgen Activity of the Brominated Flame Retardants ATE, BATE and DPTE in Zebrafish - PubMed. (2015). PubMed. Retrieved January 26, 2026, from [Link]

-

In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer | Molecular Endocrinology | Oxford Academic. (2012). Oxford Academic. Retrieved January 26, 2026, from [Link]

-

Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Translational Cancer Research. (2016). Translational Cancer Research. Retrieved January 26, 2026, from [Link]

-

Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][10]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. (2020). Material Science Research India. Retrieved January 26, 2026, from [Link]

-

Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. (2021). ACS Omega. Retrieved January 26, 2026, from [Link]

-

In silico and in vitro assessment of androgen receptor antagonists - ResearchGate. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. (2012). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Quantum Chemical and Spectroscopic Investigations of (Ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate) by DFT Method. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one: an anticancer agent | Semantic Scholar. (2019). Semantic Scholar. Retrieved January 26, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 715-33-3|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Hormonal activities of new brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In silico and biological analysis of anti-androgen activity of the brominated flame retardants ATE, BATE and DPTE in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Structure, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a polysubstituted aromatic compound with potential for further investigation in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws upon data from closely related analogues to present a robust profile of its synthesis, structural characteristics, and potential utility.

Molecular Structure and Physicochemical Properties

This compound is a highly functionalized benzene derivative. Its structure is characterized by a central benzene ring substituted with two bromine atoms, two hydroxyl groups, a methyl group, and a methyl ester group. This unique arrangement of electron-withdrawing (bromine, ester) and electron-donating (hydroxyl, methyl) groups suggests a nuanced electronic and reactive profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 715-33-3 | [1] |

| Molecular Formula | C₉H₈Br₂O₄ | [1] |

| Molecular Weight | 339.97 g/mol | [1] |

| SMILES | O=C(OC)C1=C(C)C(Br)=C(O)C(Br)=C1O | [1] |

| InChI Key | Predicted: YZJabulbwaefc-UHFFFAOYSA-N | Structure-based prediction |

Proposed Synthesis and Mechanistic Rationale

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor, methyl 2,4-dihydroxy-6-methylbenzoate, followed by its selective bromination.

Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate

The precursor can be synthesized from 4-O-desmethylbarbituric acid through hydrolysis and subsequent esterification. A method for this synthesis has been described in the patent literature.[2]

-

Step 1: Hydrolysis of 4-O-desmethylbarbituric acid. This can be achieved through acid or base-catalyzed hydrolysis to yield 2,4-dihydroxy-6-methylbenzoic acid.[2]

-

Step 2: Esterification. The resulting carboxylic acid can be esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) or a milder reagent like methyl iodide with a base to form methyl 2,4-dihydroxy-6-methylbenzoate.[2]

Electrophilic Bromination

The core of the synthesis is the regioselective bromination of the electron-rich aromatic ring of methyl 2,4-dihydroxy-6-methylbenzoate. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the methyl ester is deactivating and meta-directing. The positions ortho and para to the powerful activating hydroxyl groups are the most susceptible to electrophilic attack.

Experimental Protocol: Bromination of Methyl 2,4-dihydroxy-6-methylbenzoate

-

Dissolution: Dissolve methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.

-

Brominating Agent Addition: Slowly add a solution of molecular bromine (Br₂) (2.0-2.2 eq.) in the same solvent dropwise to the cooled solution with constant stirring. The use of a slight excess of bromine ensures complete dibromination.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The choice of a protic or non-polar aprotic solvent is crucial. Glacial acetic acid can facilitate the reaction, while dichloromethane offers easier work-up.

-

Controlling the temperature at 0 °C is essential to prevent over-bromination and potential side reactions.

-

The stoichiometry of bromine is critical. Two equivalents are required for dibromination. A slight excess drives the reaction to completion.

Caption: Proposed workflow for the synthesis of the target compound.

Structural Elucidation: A Predictive Approach

In the absence of direct experimental spectra, we can predict the key spectroscopic features of this compound based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring, leaving no aromatic protons.

-

-OH Protons: Two singlets are expected for the two hydroxyl protons, likely in the range of δ 5.0-11.0 ppm. Their chemical shift will be dependent on the solvent and concentration. The intramolecular hydrogen bonding between the C2-OH and the ester carbonyl could shift this proton significantly downfield.

-

-OCH₃ Protons: A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around δ 3.9 ppm.

-

-CH₃ Protons: A singlet for the three protons of the methyl group on the ring is expected around δ 2.1-2.4 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon framework.

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region, around δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the oxygen substituents (C2 and C4) will be the most downfield (δ 140-160 ppm). The carbons attached to bromine (C3 and C5) will be shifted upfield relative to unsubstituted carbons but downfield relative to C-H carbons, likely in the δ 100-120 ppm range. The carbon bearing the methyl group (C6) and the carbon attached to the ester (C1) will also have characteristic shifts.

-

Methyl Carbons: The methyl ester carbon should be around δ 52 ppm, and the ring methyl carbon is expected in the δ 15-25 ppm region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrations of its functional groups.

-

-OH Stretching: A broad band in the region of 3200-3500 cm⁻¹ is expected for the hydroxyl groups, indicative of hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ will correspond to the ester carbonyl group.

-

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region will be due to the C-O stretching of the ester and phenolic groups.

-

C-Br Stretching: Absorptions in the 500-650 cm⁻¹ range can be attributed to the C-Br bonds.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak cluster.

-

Isotopic Pattern: Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1 is expected.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO). Cleavage of the entire methyl ester group is also a probable fragmentation route.

Reactivity and Potential Applications

The reactivity of this compound is governed by its array of functional groups. The phenolic hydroxyl groups can undergo reactions such as etherification and esterification, although they are sterically hindered. The bromine atoms can potentially participate in cross-coupling reactions, offering a handle for further molecular elaboration.

The structural motifs present in this molecule suggest several potential areas of application:

-

Antimicrobial Agents: Polyhalogenated phenols are known for their antimicrobial properties. The combination of bromine atoms and phenolic hydroxyl groups could impart significant antibacterial or antifungal activity.[3]

-

Pharmaceutical Scaffolds: Substituted benzoates are common in drug molecules. This compound could serve as a versatile intermediate for the synthesis of more complex bioactive compounds.[3]

-

Materials Science: The ability of phenols to act as ligands and the potential for halogen bonding could make this molecule a candidate for the development of novel coordination polymers or functional materials.

Conclusion

This compound is a compound with a rich chemical structure that holds promise for various scientific applications. While direct experimental data remains scarce, this in-depth guide, based on established chemical principles and comparative data, provides a solid foundation for researchers and drug development professionals interested in exploring its potential. The proposed synthesis and predicted spectroscopic data offer a starting point for its practical investigation, and the outlined potential applications highlight promising avenues for future research.

References

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]

- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

Gowda, B. T., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2503. [Link]

-

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Perfumer & Flavorist. [Link]

-

PubChem. Methyl 3,5-Dibromobenzoate. [Link]

-

PubChem. Methyl 3,5-dibromo-4-methylbenzoate. [Link]

-

PubChem. Methyl 2,4-Dihydroxy-3,5,6-Trimethylbenzoate. [Link]

-

ResearchGate. (PDF) Methyl 3,5-dibromo-4-methylbenzoate. [Link]

-

Al-Zoubi, M. A., et al. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Applied Bio Materials, 4(2), 1847–1856. [Link]

-

ChemUniverse. This compound [P75636]. [Link]

Sources

"Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a polysubstituted aromatic compound, presents a structure of significant interest for medicinal chemistry and drug development. Its scaffold, featuring a densely functionalized benzene ring with bromine atoms, hydroxyl groups, and a methyl benzoate moiety, suggests a potential for diverse chemical modifications and biological activities. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic pathway, predicted spectral characteristics, and its potential applications in the pharmaceutical landscape.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely available in published literature, key properties have been identified.

| Property | Value | Source(s) |

| CAS Number | 715-33-3 | [1][2] |

| Molecular Formula | C₉H₈Br₂O₄ | [1][2] |

| Molecular Weight | 339.98 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | 109 - 111 °C | [Thermo Fisher Scientific SDS] |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water; soluble in organic solvents (inferred) | Based on methyl benzoate[3][4][5] |

Note: Some data is inferred from structurally related compounds due to the limited availability of experimental data for the title compound.

Molecular Structure

The structure of this compound is characterized by a central benzene ring. The substitution pattern is crucial for its chemical reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Proposed Synthesis Workflow

Hypothetical Protocol: Electrophilic Bromination

The introduction of two bromine atoms onto the aromatic ring can be achieved through electrophilic aromatic substitution. The hydroxyl groups are strong activating groups and ortho-, para-directing.

Step-by-step Methodology:

-

Starting Material: Begin with methyl 2,4-dihydroxy-6-methylbenzoate.

-

Reaction Setup: Dissolve the starting material in a suitable solvent that is inert to bromination, such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture. The stoichiometry would be slightly more than two equivalents of bromine to ensure dibromination.

-

Catalyst: The reaction may proceed without a catalyst due to the highly activated nature of the ring. However, a mild Lewis acid could be used if necessary to enhance the reaction rate.

-

Temperature Control: The reaction should be carried out at a controlled temperature, likely at or below room temperature, to manage the exothermic nature of the reaction and minimize side products.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, the mixture would be quenched, for example, by adding a solution of sodium thiosulfate to remove any excess bromine. The product would then be extracted into an organic solvent.

-

Purification: The crude product would be purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Caption: Proposed workflow for the synthesis of the title compound.

Predicted Spectral Analysis

Without experimental spectra, we can predict the key features based on the compound's structure and data from analogous molecules.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Due to the substitution pattern, there are no aromatic protons on the ring.

-

Hydroxyl Protons: Two broad singlets corresponding to the two -OH groups. Their chemical shift would be concentration-dependent and would likely appear in the region of 5-10 ppm.

-

Methyl Ester Protons: A singlet integrating to three protons, expected around 3.9 ppm, for the -OCH₃ group of the ester.

-

Ring Methyl Protons: A singlet integrating to three protons for the -CH₃ group attached to the benzene ring, likely appearing around 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The spectrum would show nine distinct carbon signals:

-

Carbonyl Carbon: In the ester group, expected around 170 ppm.

-

Aromatic Carbons: Six signals for the benzene ring carbons. The carbons attached to the electron-withdrawing bromine atoms would be shifted downfield, while those attached to the electron-donating hydroxyl and methyl groups would be shifted upfield.

-

Methyl Ester Carbon: The -OCH₃ carbon, expected around 52 ppm.

-

Ring Methyl Carbon: The -CH₃ carbon, expected around 20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations around 2900-3100 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the ester.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and the phenolic hydroxyl groups.

-

C-Br Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak: The mass spectrum would be expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) would appear at m/z 338, with an (M+2)⁺ peak of similar intensity and an (M+4)⁺ peak, corresponding to the different isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Potential Applications in Drug Development

A German patent (DE102005005399A1) has identified this compound as a compound for the preparation of medicaments. The patent specifically mentions its potential use in treating conditions such as benign prostate hyperplasia, prostate carcinoma, and spinobulbar muscular atrophy. This suggests that the compound may possess anti-androgenic or related activities.

The highly substituted and functionalized nature of the molecule makes it an attractive scaffold for further chemical modification to develop new therapeutic agents. The bromine atoms can serve as handles for cross-coupling reactions to introduce further diversity, while the hydroxyl and ester groups can be modified to alter the compound's pharmacokinetic and pharmacodynamic properties.

Safety and Handling

According to the Safety Data Sheet from Thermo Fisher Scientific, this compound is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a compound with established basic chemical identifiers and a known melting point. While a detailed experimental characterization is not yet prevalent in the scientific literature, its structural features and a patent highlighting its potential therapeutic applications make it a molecule of considerable interest for further research. The proposed synthetic route and predicted spectral data in this guide offer a valuable starting point for researchers and drug development professionals seeking to explore the chemistry and biological activity of this intriguing compound.

References

- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P

-

¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... - ResearchGate. (URL: [Link])

-

Methyl 3,5-dibromo-4-methylbenzoate - PMC - NIH. (URL: [Link])

-

Methyl benzoate - Wikipedia. (URL: [Link])

-

Methyl 3,5-dibromo-4-methylbenzoate - ResearchGate. (URL: [Link])

-

ICSC 1187 - METHYL BENZOATE. (URL: [Link])

-

How does Methyl Benzoate interact with polymers? - Blog - Evergreensino. (URL: [Link])

-

This compound [P75636] - ChemUniverse. (URL: [Link])

- Google P

-

Methyl benzoate - Solubility of Things. (URL: [Link])

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. (URL: [Link])

-

Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC - NIH. (URL: [Link])

-

4 - The Royal Society of Chemistry. (URL: [Link])

-

Methyl 3,5-Dibromobenzoate | C8H6Br2O2 | CID 621923 - PubChem. (URL: [Link])

-

WIPO - Search International and National Patent Collections. (URL: [Link])

-

Patent Public Search | USPTO. (URL: [Link])

-

Search for a patent - GOV.UK. (URL: [Link])

- Google P

-

Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. (URL: [Link])

-

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | SIELC Technologies. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [P75636] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. How does Methyl Benzoate interact with polymers? - Blog - Evergreensino [evergreensinochem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

A Senior Application Scientist's Guide to the Regioselective Synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate from Methyl Orsellinate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a poly-substituted aromatic compound, starting from the readily available natural product derivative, methyl orsellinate. The document delves into the underlying principles of electrophilic aromatic substitution, providing a causal explanation for the reaction's regioselectivity. A detailed, field-proven experimental protocol is presented, covering reaction setup, execution, work-up, and purification. This guide is intended for researchers and professionals in synthetic chemistry and drug development, offering insights into the practical nuances of halogenating highly activated phenolic systems.

Introduction: Strategic Bromination of a Phenolic Scaffold

This compound (CAS 715-33-3) is a halogenated derivative of methyl orsellinate.[1] Brominated phenols represent a significant class of compounds with diverse applications, including their use as flame retardants, chemical intermediates, and their presence in marine natural products with notable biological activities.[2][3][4] The targeted synthesis of specific polybrominated structures is crucial for developing new materials and therapeutic agents.

The starting material, methyl orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate), is a derivative of orsellinic acid, a common lichen metabolite. Its structure features a highly activated benzene ring, making it an ideal substrate for studying electrophilic aromatic substitution reactions. This guide focuses on the dibromination of this scaffold, a process that requires precise control to achieve the desired regioselectivity and yield.

Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of the bromination is dictated by the electronic and steric effects of the substituents on the methyl orsellinate ring.

-

Activating Groups: The two hydroxyl (-OH) groups at the C2 and C4 positions, along with the methyl (-CH3) group at C6, are potent activating groups. They donate electron density to the aromatic ring, primarily at the ortho and para positions, making these sites highly susceptible to electrophilic attack.

-

Deactivating Group: The methyl ester (-COOCH3) group is a moderately deactivating group that directs incoming electrophiles to the meta position.

-

Synergistic Direction: The overwhelming activating and directing influence of the two hydroxyl groups governs the reaction's outcome. The positions ortho and para to the hydroxyls are C3, C5, and C1. The C1 and C6 positions are already substituted. Therefore, the most nucleophilic and available sites are C3 and C5. The C3 position is ortho to the C2-hydroxyl and para to the C4-hydroxyl. The C5 position is ortho to the C4-hydroxyl. This strong, synergistic activation at the C3 and C5 positions ensures a highly regioselective dibromination.

Due to the ring's high activation, a strong Lewis acid catalyst (e.g., FeBr₃) is not required and would likely lead to undesirable side reactions or degradation. The reaction proceeds efficiently using molecular bromine (Br₂) in a suitable polar solvent.

The Role of Glacial Acetic Acid

Glacial acetic acid is the solvent of choice for this transformation for several key reasons:

-

Solvent Compatibility: It effectively dissolves the phenolic substrate, methyl orsellinate.[5]

-

Intermediate Stabilization: As a polar protic solvent, it helps to stabilize the charged intermediate (the Wheland intermediate or sigma complex) formed during the electrophilic attack, thereby lowering the activation energy of the reaction.[6]

-

Reaction Control: It can moderate the reactivity of bromine.

-

Ease of Removal: It is readily removed during the aqueous work-up phase.[5]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for robustness and reproducibility. Each step includes a rationale to ensure the operator understands the underlying chemical principles.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Ratio | Notes |

| Methyl Orsellinate | 182.17 | 5.00 g | 27.4 | 1.0 | Starting material |

| Bromine (Br₂) | 159.81 | 2.9 mL (8.8 g) | 55.0 | 2.01 | Toxic and corrosive |

| Glacial Acetic Acid | 60.05 | 70 mL | - | - | Solvent |

| Sodium Bisulfite (NaHSO₃) | 104.06 | ~2 g | - | - | For quenching |

| Deionized Water | 18.02 | ~500 mL | - | - | For work-up & washing |

| Ethanol/Methanol | - | As needed | - | - | Recrystallization solvent |

Step-by-Step Procedure

Step 1: Dissolution of Starting Material

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add methyl orsellinate (5.00 g, 27.4 mmol).

-

Add 40 mL of glacial acetic acid to the flask and stir at room temperature until all the solid has dissolved.

-

Causality: Ensuring complete dissolution of the substrate is critical for a homogeneous reaction, preventing localized overheating and side-product formation.

Step 2: Preparation and Addition of Brominating Agent

-

In the dropping funnel, carefully prepare a solution of bromine (2.9 mL, 55.0 mmol) in 30 mL of glacial acetic acid. Caution: This step must be performed in a certified chemical fume hood. Bromine is highly toxic and corrosive.

-

Cool the reaction flask containing the methyl orsellinate solution to 0-5 °C using an ice-water bath.

-

Begin the dropwise addition of the bromine solution to the stirred reaction mixture over a period of 45-60 minutes.

-

Causality: The reaction is exothermic. Slow, controlled addition at low temperature is essential to manage the reaction rate, prevent a temperature spike, and minimize the formation of over-brominated byproducts.

Step 3: Reaction Completion

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 2-3 hours to ensure the reaction proceeds to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Allowing the reaction to stir at ambient temperature ensures that any remaining starting material is consumed, maximizing the yield of the desired product.

Step 4: Quenching and Product Precipitation

-

Cool the reaction mixture again in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bisulfite dropwise until the red-brown color of excess bromine is completely discharged, and the solution becomes pale yellow or colorless.

-

Causality: Sodium bisulfite is a reducing agent that neutralizes unreacted bromine, making the mixture safe to handle and preventing the release of bromine vapor during the work-up.

-

Pour the quenched reaction mixture into 400 mL of ice-cold deionized water with vigorous stirring. A precipitate should form immediately.

-

Causality: The organic product is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the water-soluble acetic acid and inorganic salts.

Step 5: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and salts.

-

Dry the crude product in a vacuum oven at 50-60 °C.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water or methanol-water mixture.

-

Causality: Recrystallization is a standard purification technique for solid organic compounds. It removes impurities that are more or less soluble than the product in the chosen solvent system, resulting in a product with high purity.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic substitution pattern and the presence of all functional groups.

-

¹³C NMR: To confirm the number of unique carbon atoms.

-

Mass Spectrometry: To confirm the molecular weight (339.98 g/mol ) and the characteristic isotopic pattern of a dibrominated compound.[1]

-

Melting Point: To assess the purity of the final product.

Visualizing the Process

Chemical Reaction Scheme

The overall transformation is a regioselective dibromination.

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

-

Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe burns upon contact with skin and is harmful if inhaled. All manipulations must be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

-

Glacial Acetic Acid: Corrosive and can cause skin and eye burns. Handle with care in a fume hood.

-

General Precautions: The reaction is exothermic and should be handled with caution. Ensure a proper quenching agent (sodium bisulfite or thiosulfate) is readily available before starting the experiment.

Conclusion and Outlook

The synthesis of this compound from methyl orsellinate is a robust and highly regioselective transformation. The procedure detailed in this guide leverages fundamental principles of electrophilic aromatic substitution and provides a reliable method for obtaining the target compound in high purity. Understanding the causal relationships behind each experimental step—from temperature control to the choice of solvent—is paramount for achieving success. This halogenated scaffold can serve as a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

- Google Patents. (n.d.). Process for brominating phenols.

-

MDPI. (n.d.). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 3,5-dibromo-4-methylbenzoate. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

-

Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole? Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Method for bromination of methyl group bonded to aromatic nucleus.

-

Filo. (2023, October 6). What is the role of acetic acid in a bromination reaction with anisole? Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates. Retrieved January 26, 2026, from [Link]

-

Scribd. (n.d.). Estimation of Phenol by Bromination Method. Retrieved January 26, 2026, from [Link]

-

Brainly. (2023, August 17). What is the purpose of the glacial acetic acid in an electrophilic aromatic substitution: bromination of. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Bromination of methyl group bound to aromatic ring.

-

PubMed Central. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Retrieved January 26, 2026, from [Link]

-

EFSA Journal. (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. Retrieved January 26, 2026, from [Link]

-

YouTube. (2022, February 8). Identify The Products Of The Allylic Bromination Of Methylenecyclohexane (radical resonance). Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved January 26, 2026, from [Link]

-

SIELC Technologies. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate as a Versatile Synthetic Starting Material

Introduction

In the landscape of modern synthetic chemistry, the strategic use of highly functionalized aromatic building blocks is paramount for the efficient construction of complex molecular architectures. Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, a polysubstituted benzene derivative, has emerged as a starting material of significant interest for researchers in drug discovery and natural product synthesis. Its densely packed array of reactive sites—two bromine atoms, two hydroxyl groups, a methyl ester, and a methyl group—offers a rich platform for a diverse range of chemical transformations.

This technical guide provides an in-depth exploration of this compound, from its synthesis to its potential applications as a versatile scaffold. We will delve into the strategic considerations for its preparation, including the synthesis of its key precursor, and elucidate its reactivity profile, thereby offering a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization in synthesis. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 715-33-3[1][2] |

| Molecular Formula | C₉H₈Br₂O₄[1][2] |

| Molecular Weight | 339.97 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥98% |

-

¹H NMR: The spectrum would be expected to show distinct singlets for the methyl ester protons (around 3.9 ppm), the aromatic methyl protons (around 2.1-2.5 ppm), and the two hydroxyl protons (which may be broad and their chemical shift solvent-dependent). The absence of aromatic C-H protons is a key feature.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons attached to oxygen (in the 150-160 ppm region), the aromatic carbons attached to bromine (in the 100-115 ppm region), the other aromatic carbons, the methyl ester carbon (around 52 ppm), and the aromatic methyl carbon (around 15-20 ppm).

-

IR Spectroscopy: Characteristic absorptions would include broad O-H stretching for the hydroxyl groups (around 3200-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C-Br stretching in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, and M+4 peaks in a roughly 1:2:1 ratio).

Synthesis of this compound

The synthesis of the title compound is logically approached in two main stages: the preparation of the non-brominated precursor, Methyl 2,4-dihydroxy-6-methylbenzoate, followed by its selective dibromination.

Part 1: Synthesis of the Precursor, Methyl 2,4-dihydroxy-6-methylbenzoate

Methyl 2,4-dihydroxy-6-methylbenzoate, also known as Methyl Atrarate or Atraric acid methyl ester, is a key intermediate. A robust synthesis has been described, which involves the hydrolysis of a natural product precursor followed by esterification[3].

Workflow for the Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate:

Caption: Synthesis of the Precursor.

Detailed Experimental Protocol for Methyl 2,4-dihydroxy-6-methylbenzoate[3]:

Step 1: Hydrolysis of 4-O-demethylbarbituric acid

-

Dissolve 4-O-demethylbarbituric acid in concentrated sulfuric acid.

-

Stir the reaction mixture in a water bath.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by carefully pouring it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid.

Step 2: Esterification

-

Dissolve 2,4-dihydroxy-3,6-dimethylbenzoic acid and potassium bicarbonate (KHCO₃) in dimethylformamide (DMF).

-

Heat the mixture under a nitrogen atmosphere with stirring.

-

Slowly add methyl iodide (CH₃I) dropwise at a constant temperature.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water and extract with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 2,4-dihydroxy-6-methylbenzoate.

Part 2: Proposed Synthesis of this compound via Electrophilic Aromatic Substitution

The introduction of two bromine atoms onto the precursor ring is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

Mechanistic Rationale: The two hydroxyl groups and the methyl group are strong activating groups and are ortho, para-directing. The methyl ester group is a deactivating group and is meta-directing. The positions ortho and para to the powerful activating hydroxyl groups are the most nucleophilic and therefore the most susceptible to electrophilic attack. The C3 and C5 positions are ortho to one hydroxyl group and para to the other, making them highly activated. The steric hindrance from the adjacent methyl and ester groups also favors substitution at these positions.

Proposed Reaction Scheme:

Caption: Proposed Bromination Reaction.

Proposed Detailed Experimental Protocol:

Disclaimer: The following protocol is a proposed method based on established principles of electrophilic bromination of activated aromatic rings. Researchers should perform small-scale trials to optimize reaction conditions.

-

Dissolve Methyl 2,4-dihydroxy-6-methylbenzoate (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Prepare a solution of bromine (2.0-2.2 equivalents) in the same solvent.

-

Add the bromine solution dropwise to the stirred solution of the starting material over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any unreacted bromine.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Applications in Synthetic Chemistry

The synthetic utility of this compound lies in the diverse reactivity of its functional groups. A German patent identifies this compound as a key intermediate in the preparation of medicaments for treating conditions such as benign prostate hyperplasia and prostate carcinoma, highlighting its relevance in medicinal chemistry.

Potential Synthetic Transformations:

Caption: Potential Synthetic Utility.

-

Etherification/Alkylation of Hydroxyl Groups: The two phenolic hydroxyl groups can be selectively or fully alkylated to introduce new functionalities or to act as protecting groups for subsequent reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms are ideal handles for introducing carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings. This allows for the construction of complex biaryl systems or the introduction of acetylenic and amino groups.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a route to a wide range of derivatives.

-

Reactions of the Methyl Group: The aromatic methyl group can potentially undergo benzylic bromination or oxidation to introduce further functionality at this position.

Safety and Handling

According to the safety data sheet, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also noted as being air-sensitive.

Recommended Safety Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place, under an inert atmosphere if possible.

Conclusion

This compound is a highly functionalized and synthetically valuable starting material. While detailed synthetic applications in peer-reviewed literature are still emerging, its structural features and the known reactivity of its constituent functional groups point to its significant potential in the synthesis of novel compounds for medicinal and materials science applications. This guide provides a solid foundation for researchers looking to utilize this versatile building block, from its synthesis to its potential synthetic transformations.

References

- A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. CN111116370A. Google Patents.

-

Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. Available at: [Link]

- Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy. DE102005005399A1. Google Patents.

-

This compound. ChemUniverse. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 3. DE102005005399A1 - Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments or as basic substance for the development of other agents used for treating benign prostate hyperplasia, prostate carcinoma or spinobulbar muscular atrophy - Google Patents [patents.google.com]

Spectroscopic Profile of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate (CAS No. 715-33-3). Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide synthesizes known information with predictive analysis based on structurally analogous compounds. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra. This guide aims to serve as a valuable resource for researchers working with this and related substituted aromatic compounds, providing a framework for spectroscopic interpretation and characterization.

Introduction

This compound, with the molecular formula C₉H₈Br₂O₄, belongs to a class of polysubstituted aromatic compounds. Its structure, featuring a highly substituted benzene ring with bromine, hydroxyl, methyl, and methyl ester functionalities, suggests potential applications in medicinal chemistry and materials science. Understanding the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide provides an in-depth examination of its expected spectroscopic characteristics.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is presented below. The strategic placement of various functional groups on the benzene ring significantly influences its electronic environment and, consequently, its spectroscopic signatures.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H NMR spectrum involves considering the electronic effects of each substituent on the aromatic ring. The hydroxyl groups are strongly activating and ortho-, para-directing, while the bromine atoms are deactivating but also ortho-, para-directing. The methyl ester and methyl groups are weakly activating and deactivating, respectively.

Expected Chemical Shifts (in ppm):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -OH (at C2) | 10.0 - 12.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. Intramolecular hydrogen bonding with the adjacent ester carbonyl is likely, shifting it downfield. |

| -OH (at C4) | 5.0 - 7.0 | Singlet (broad) | The chemical shift is influenced by solvent and concentration. |

| -OCH₃ (ester) | 3.8 - 4.0 | Singlet | Typical range for a methyl ester. |

| -CH₃ (ring) | 2.2 - 2.5 | Singlet | Aromatic methyl group shifted slightly downfield due to the overall electron-withdrawing nature of the ring. |

| Aromatic-H | No Aromatic Protons | - | The benzene ring is fully substituted. |

A ¹H NMR spectrum for this compound is available on ChemicalBook, which can be used for preliminary comparison. However, without detailed experimental parameters, a definitive analysis is challenging.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

Expected Chemical Shifts (in ppm):

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (ester) | 165 - 175 | Typical range for an ester carbonyl. |

| C-O (aromatic) | 150 - 160 | Carbons attached to hydroxyl groups (C2, C4), shifted significantly downfield. |

| C-Br (aromatic) | 100 - 115 | Carbons attached to bromine (C3, C5), shifted upfield relative to unsubstituted benzene but downfield relative to C-H. |

| C-COOCH₃ (aromatic) | 110 - 120 | The quaternary carbon (C1) bearing the ester group. |

| C-CH₃ (aromatic) | 120 - 130 | The quaternary carbon (C6) bearing the methyl group. |

| -OCH₃ (ester) | 50 - 55 | Typical range for a methyl ester carbon. |

| -CH₃ (ring) | 15 - 25 | Typical range for an aromatic methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern.

Expected Features:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. The calculated monoisotopic mass is approximately 337.88 g/mol .

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at [M-31]⁺.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), resulting in a fragment at [M-59]⁺.

-

Loss of a bromine atom, leading to a fragment at [M-79/81]⁺.

-

Subsequent fragmentation of these initial daughter ions.

-

Figure 2. Predicted major fragmentation pathways in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Expected Absorption Bands (in cm⁻¹):

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (hydroxyl) | 3200 - 3600 | Strong, broad | Indicative of hydrogen bonding. |

| C-H (methyl) | 2850 - 3000 | Medium | Aliphatic C-H stretching. |

| C=O (ester) | 1680 - 1720 | Strong | The carbonyl stretch may be shifted to a lower frequency due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding. |

| C=C (aromatic) | 1450 - 1600 | Medium to strong | Aromatic ring stretching vibrations. |

| C-O (ester) | 1200 - 1300 | Strong | C-O stretching of the ester group. |

| C-O (hydroxyl) | 1000 - 1200 | Strong | C-O stretching of the hydroxyl groups. |

| C-Br | 500 - 600 | Medium to strong | Carbon-bromine stretching vibration. |

Synthesis of a Related Compound: Methyl 3,5-dibromo-4-methylbenzoate

Experimental Protocol (Adapted from Saeed et al., 2010): [1]

-

To a stirred solution of methyl 4-methylbenzoate in a suitable solvent, add an excess of a brominating agent (e.g., N-bromosuccinimide or elemental bromine) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the bromination.

-

The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with a reducing agent (if elemental bromine is used) and water.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired Methyl 3,5-dibromo-4-methylbenzoate.

It is important to note that the synthesis of the target molecule, this compound, would require a different starting material, namely methyl 2,4-dihydroxy-6-methylbenzoate, and the bromination conditions would need to be carefully optimized to achieve the desired regioselectivity.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, overview of the spectroscopic characteristics of this compound. By leveraging established spectroscopic principles and data from structurally similar molecules, we have outlined the expected features in its ¹H NMR, ¹³C NMR, Mass, and IR spectra. This information serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and other polysubstituted aromatic compounds. The acquisition and publication of experimental spectroscopic data for this molecule are highly encouraged to validate and refine the predictions presented herein.

References

[2] ChemicalBook. This compound(715-33-3) HNMR. Available at: [A specific URL from ChemicalBook would be cited here if available, but a general search on the platform for CAS 715-33-3 can be performed].

[1] Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate. In the absence of extensive empirical data in publicly available literature, this document leverages fundamental principles of organic chemistry to predict solubility in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for the quantitative determination of this compound's solubility is presented, offering a robust methodology for researchers. This guide is intended to be a vital resource for scientists and professionals in drug development and related fields who are working with this and structurally similar compounds.

Introduction: The Significance of Solubility in a Scientific Context

Solubility is a critical physicochemical property that governs the suitability of a compound for a multitude of applications, from drug delivery and formulation to reaction chemistry and purification.[1] For a complex molecule such as this compound, understanding its solubility profile is paramount for its effective utilization. The presence of multiple functional groups with competing electronic and steric effects makes a theoretical prediction of its solubility a nuanced endeavor. This guide aims to deconstruct the molecular architecture of the title compound to provide a reasoned, qualitative solubility forecast and to equip the researcher with the practical tools to determine its empirical solubility.

Theoretical Solubility Profile: A Structural Analysis

The solubility of an organic compound is primarily dictated by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3][4][5] The polarity of a molecule, in turn, is a function of its structure, including the presence of polar and nonpolar functional groups and its overall symmetry.

Molecular Structure of this compound:

Analysis of Functional Groups and Their Influence:

-

Hydroxyl (-OH) Groups: The two phenolic hydroxyl groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[6][7][8] This characteristic strongly suggests a favorable interaction with polar, protic solvents like water and alcohols.[9][10][11][12]

-

Bromo (-Br) Groups: The two bromine atoms are electronegative and contribute to the molecule's overall polarity. However, their large size also introduces a degree of hydrophobicity.

-

Methyl (-CH3) Group: The methyl group is nonpolar and hydrophobic, which will tend to decrease solubility in highly polar solvents like water.[13]

-

Methyl Ester (-COOCH3) Group: The methyl ester group is polar but lacks a hydrogen atom for donation, limiting its hydrogen bonding capability to that of an acceptor. It is moderately polar.[14][15][16]

-

Aromatic Ring: The benzene ring itself is a nonpolar, hydrophobic moiety.

Predicted Solubility in Common Solvents:

Based on the interplay of these functional groups, a qualitative solubility profile can be predicted:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl groups can form strong hydrogen bonds with these solvents, promoting solubility. However, the hydrophobic bromine atoms, methyl group, and aromatic ring will counteract this effect, likely preventing high solubility in water. Solubility is expected to be higher in methanol and ethanol due to their lower polarity compared to water. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can accept hydrogen bonds from the hydroxyl groups and have a moderate polarity that can accommodate both the polar and nonpolar regions of the molecule. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene | Slightly Soluble to Insoluble | The significant polarity imparted by the hydroxyl and ester groups will likely make the compound poorly soluble in nonpolar solvents. The principle of "like dissolves like" suggests a mismatch in polarity. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have an intermediate polarity and can engage in dipole-dipole interactions. They are often good solvents for moderately polar organic compounds. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To move beyond theoretical predictions, empirical determination of solubility is essential. The following protocol outlines a reliable method for quantifying the solubility of this compound. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[17]

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, Hexane, Dichloromethane) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analysis: Analyze the filtered saturated solutions and the standard solutions using a suitable analytical technique. HPLC is often preferred for its specificity and sensitivity.

-

Concentration Determination: Use the calibration curve to determine the concentration of the compound in the saturated solutions.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a delicate balance of intermolecular forces. The following diagram illustrates the relationship between the compound's structural features and its expected solubility behavior.

Structure-Solubility Relationship Diagram

Caption: Interplay of molecular properties and solvent polarity.

Conclusion